molecular formula C14H19N3O6 B2662100 (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid CAS No. 209223-32-5

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid

Cat. No.: B2662100
CAS No.: 209223-32-5
M. Wt: 325.321
InChI Key: YKEQILJFMVLPPY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O6 and its molecular weight is 325.321. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Modification

The (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid derivatives are extensively used in peptide synthesis, offering novel approaches for protecting and activating amino and hydroxyl groups. For example, the 3-nitro-2-pyridinesulfenyl (Npys) group, a derivative of such compounds, serves as a novel selective protecting group that can be activated for peptide bond formation. It demonstrates compatibility with various other protecting groups, facilitating complex peptide synthesis without requiring harsh deprotection conditions (Matsueda & Walter, 2009).

Polymer Science

In polymer science, these derivatives are utilized in the copolymerization of chiral amino acid-based acetylenes, leading to the creation of polymers with unique chiroptical properties. This research opens up new possibilities for the development of materials with specific optical activity, useful in various technological applications (Gao, Sanda, & Masuda, 2003).

Neuroexcitant Synthesis

The compound plays a critical role in the enantioselective synthesis of neuroexcitants, such as analogs of AMPA. This showcases its importance in developing compounds with potential applications in neuroscientific research, contributing to our understanding of excitatory neurotransmission (Pajouhesh et al., 2000).

Chemical Synthesis and Medicinal Chemistry

Further applications are found in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, indicating the versatility of this compound derivatives in creating complex organic molecules. This research contributes to the development of novel compounds with potential therapeutic applications, highlighting the compound's role in advancing medicinal chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEQILJFMVLPPY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.